Tnik-IN-4

Description

Properties

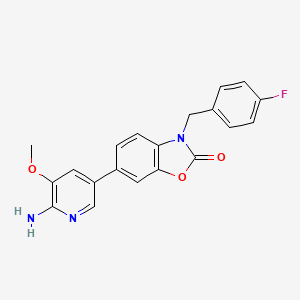

Molecular Formula |

C20H16FN3O3 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

6-(6-amino-5-methoxy-3-pyridinyl)-3-[(4-fluorophenyl)methyl]-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C20H16FN3O3/c1-26-18-9-14(10-23-19(18)22)13-4-7-16-17(8-13)27-20(25)24(16)11-12-2-5-15(21)6-3-12/h2-10H,11H2,1H3,(H2,22,23) |

InChI Key |

RQFMJZLSYXPUQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)C2=CC3=C(C=C2)N(C(=O)O3)CC4=CC=C(C=C4)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-4: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the mechanism of action for Tnik-IN-4, a potent inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK). It details the molecular interactions, impact on critical signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction: TNIK as a Therapeutic Target

TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase belonging to the Germinal Center Kinase (GCK) family.[1][2][3] It has emerged as a significant therapeutic target due to its integral role in multiple cellular processes, including cytoskeletal organization, cell proliferation, and signal transduction.[4] Most notably, TNIK is an essential activator within the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer.[5]

In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin. Its kinase activity is crucial for phosphorylating TCF4, which subsequently drives the transcription of Wnt target genes responsible for cell proliferation and survival. Given that over 90% of colorectal cancers harbor mutations that lead to aberrant Wnt pathway activation, inhibiting TNIK presents a promising strategy to suppress tumorigenesis at a downstream node of the pathway. This compound is a small molecule developed for this purpose, showing potent inhibitory effects.

This compound: Core Mechanism of Action

This compound functions as a direct inhibitor of the TNIK enzyme. Its primary mechanism involves binding to the kinase domain, likely competing with ATP, thereby preventing the phosphorylation of its downstream substrates. This inhibition has profound effects on Wnt-dependent cellular processes.

Inhibition of the Wnt/β-catenin Signaling Pathway

The central mechanism of this compound is the disruption of the Wnt/β-catenin signaling cascade at the point of transcriptional activation.

-

Binding to TNIK: this compound binds to the TNIK kinase, inactivating its enzymatic function.

-

Prevention of TCF4 Phosphorylation: By inhibiting TNIK, the inhibitor prevents the phosphorylation of TCF4, a critical step for the activation of the TCF4/β-catenin transcriptional complex.

-

Downregulation of Wnt Target Genes: The inactivation of the transcriptional complex leads to the suppression of Wnt target genes (e.g., c-MYC, Axin2, CCND1). This effectively halts the proliferative signals driven by the aberrant Wnt pathway.

Cellular Consequences

The biochemical inhibition of TNIK translates to significant cellular effects. This compound has demonstrated potent anti-proliferative activity against colorectal cancer cell lines, such as HCT116, which are known to be dependent on Wnt signaling. This suppression of cancer cell growth is a direct outcome of halting the transcription of genes essential for cell cycle progression and survival.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through biochemical and cell-based assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | TNIK (enzyme) | 0.61 µM | |

| IC₅₀ | HCT116 (colorectal cancer cells) | 36.423 µM |

Table 1: Inhibitory concentrations of this compound.

Key Experimental Protocols

The characterization of this compound relies on standardized biochemical and cellular assays. The following are detailed methodologies representative of those used to determine its mechanism and potency.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the direct inhibitory effect of this compound on TNIK enzymatic activity by measuring ADP production.

Objective: To determine the IC₅₀ value of this compound against recombinant human TNIK.

Materials:

-

Recombinant human TNIK enzyme (GST-tagged)

-

Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ATP solution (e.g., 500 µM stock)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Include a "positive control" (DMSO vehicle only) and a "blank" (no enzyme) control. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted test inhibitor or control solution to the appropriate wells.

-

Enzyme Addition: Dilute the TNIK enzyme to a pre-determined optimal concentration (e.g., 1.2 ng/µL) in 1x Kinase Assay Buffer. Add 10 µL of the diluted enzyme to all wells except the "blank" controls. Add 10 µL of Kinase Assay Buffer to the "blank" wells.

-

Reaction Initiation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the MBP substrate. Initiate the kinase reaction by adding 12.5 µL of this master mix to each well.

-

Incubation: Cover the plate and incubate at 30°C for a specified time (e.g., 45-60 minutes).

-

ADP Detection (Part 1): Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.

-

ADP Detection (Part 2): Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Subtract the "blank" control signal from all other readings. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo® Format)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells, such as HCT116.

Objective: To determine the cellular IC₅₀ value of this compound.

Materials:

-

HCT116 colorectal cancer cell line

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound dissolved in DMSO

-

CellTiter-Glo® 2.0 Assay Reagent (Promega)

-

Sterile, opaque-walled 96-well plates suitable for cell culture and luminescence reading

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count HCT116 cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Return the plate to the incubator and treat the cells for a specified period (e.g., 72 hours).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a potent and specific inhibitor of TNIK kinase. Its mechanism of action is centered on the direct inhibition of TNIK's enzymatic activity, which leads to the disruption of the canonical Wnt/β-catenin signaling pathway at the level of TCF4-mediated transcription. This targeted intervention results in the suppression of proliferation in Wnt-addicted cancer cells. The well-defined mechanism and quantifiable potency make this compound a valuable chemical probe for studying TNIK biology and a promising lead compound for the development of targeted therapies for colorectal cancer and other malignancies characterized by aberrant Wnt signaling.

References

The Cellular Target of TNIK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cellular target of potent and selective inhibitors of the TRAF2- and NCK-interacting kinase (TNIK). While the specific compound "Tnik-IN-4" does not appear in publicly available literature, this guide will focus on the well-characterized TNIK inhibitors INS018_055, NCB-0846, and KY-05009 to delineate the mechanism of action, provide quantitative data on target engagement, and detail relevant experimental protocols.

The primary cellular target of these inhibitors is the serine/threonine kinase TNIK .[1][2][3][4][5] TNIK is a member of the germinal center kinase (GCK) family and has emerged as a critical regulator in various cellular processes, making it a compelling therapeutic target for diseases such as cancer and fibrosis.

Core Function of TNIK: An Essential Activator of the Wnt/β-catenin Signaling Pathway

TNIK plays a pivotal role as an essential activator of the canonical Wnt signaling pathway. This pathway is fundamental during embryonic development and for adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.

The mechanism of TNIK action within this pathway involves its recruitment to the promoters of Wnt target genes. In the nucleus, TNIK forms a complex with the transcription factor T-cell factor 4 (TCF4) and the transcriptional co-activator β-catenin. A crucial step in the activation of Wnt target gene transcription is the phosphorylation of TCF4 by TNIK. By inhibiting the kinase activity of TNIK, small molecule inhibitors prevent the phosphorylation of TCF4, thereby abrogating the transcription of Wnt target genes like AXIN2 and cMYC, which are involved in cell proliferation.

Quantitative Data: Potency and Selectivity of TNIK Inhibitors

The following tables summarize the in vitro potency of several key TNIK inhibitors against the primary target and in cell-based assays.

| Inhibitor | Assay Type | Target | Potency (IC50 / Ki) | Reference |

| INS018_055 | Enzymatic Assay | Human TNIK | IC50: 1-12 nM | |

| Enzymatic Assay | Human TNIK | IC50: 7.8 nM | ||

| Enzymatic Assay | Human TNIK | IC50: 31 nM | ||

| Binding Assay | Human TNIK | Kd: 4.32 nM | ||

| NCB-0846 | Enzymatic Assay | TNIK | IC50: 21 nM | |

| KY-05009 | ATP Competition Assay | TNIK | Ki: 100 nM | |

| Unnamed Compound | Enzymatic Assay | TNIK | IC50: 2.8 nM | |

| Compound 35b | Enzymatic Assay | TNIK | IC50: 6 nM |

| Inhibitor | Cell-Based Assay | Cell Line | Effect | Potency (IC50 / EC50) | Reference |

| INS018_055 | α-SMA Expression | MRC-5 | Inhibition of TGF-β-induced expression | IC50: 27.14 nM | |

| COL1 Expression | LX-2 | Inhibition | IC50: 63 nM | ||

| α-SMA Expression | LX-2 | Inhibition | IC50: 123 nM | ||

| NCB-0846 | Cell Growth | HCT116 | Inhibition | - | |

| Colony Formation | HCT116 | Inhibition | ~50 nM (approx.) | ||

| KY-05009 | Proliferation | RPMI8226 | Inhibition | - | |

| Compound 35b | Cell Proliferation | HCT116 | Inhibition | IC50: 2.11 µM |

Signaling Pathway and Inhibition

The following diagram illustrates the central role of TNIK in the Wnt/β-catenin signaling pathway and the mechanism of its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the characterization of TNIK inhibitors. Below are representative protocols for key biochemical and cell-based assays.

TNIK Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified TNIK by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human TNIK enzyme (e.g., BPS Bioscience, #11708)

-

Kinase Substrate: Myelin basic protein (MBP)

-

ATP solution (e.g., 500 µM stock)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

-

White 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer.

-

Compound Plating: Serially dilute the test inhibitor in DMSO and then in 1x Kinase Assay Buffer. Add 2.5 µL of the diluted inhibitor to the wells of a white assay plate. For "Positive Control" (max signal) and "Blank" (no enzyme) wells, add 2.5 µL of buffer with the corresponding DMSO concentration.

-

Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the substrate (MBP). Add 12.5 µL of the Master Mix to all wells.

-

Enzyme Addition: Dilute the TNIK enzyme to the desired working concentration (e.g., 1.2 ng/µL) in 1x Kinase Assay Buffer.

-

Initiate Reaction: Add 10 µL of the diluted TNIK enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells. The total reaction volume is 25 µL.

-

Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

-

ADP-Glo™ Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the "Blank" signal from all other measurements. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell-Based Wnt Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay measures the activity of the TCF/LEF transcription factors, which are downstream effectors of the Wnt/β-catenin/TNIK signaling axis.

Materials:

-

A cell line responsive to Wnt signaling (e.g., HEK293T, HCT116).

-

TCF/LEF luciferase reporter plasmid (e.g., SuperTOPflash).

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

Wnt3a conditioned medium or recombinant Wnt3a protein to stimulate the pathway.

-

Test Inhibitor (e.g., this compound).

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor. Incubate for 1-2 hours.

-

Wnt Stimulation: Add Wnt3a-conditioned medium or recombinant Wnt3a to the wells to stimulate the pathway. A control group should receive control-conditioned medium.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase assay kit.

-

Luminescence Measurement: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-change in reporter activity relative to the unstimulated control. Determine the IC50 of the inhibitor by plotting the normalized reporter activity against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for identifying and characterizing a novel TNIK inhibitor.

References

Tnik-IN-4 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Tnik-IN-4, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it dictates the inhibitor's therapeutic window and potential off-target effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to TNIK and this compound

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes. Notably, TNIK is a key component of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[2][3]

This compound has been identified as a potent inhibitor of TNIK, demonstrating an IC50 value of 0.61 μM.[1][2] This guide delves into the specifics of its kinase selectivity, contextualized with data from other well-characterized TNIK inhibitors.

Quantitative Kinase Selectivity Data

The following table summarizes the available quantitative data for this compound and other notable TNIK inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound Name | Target Kinase | Potency (IC50/Ki) | Off-Target Kinases Inhibited (>80% at 100 nM or as noted) | Reference |

| This compound | TNIK | 0.61 µM (IC50) | Data not publicly available | |

| NCB-0846 | TNIK | 21 nM (IC50) | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | |

| KY-05009 | TNIK | 100 nM (Ki) | MLK1 (IC50 = 18 nM) | |

| INS018-055 | TNIK | 7.8 nM (IC50) | No activity against a panel of 78 other proteins | |

| TNIK inhibitor X | TNIK | 9 nM (IC50) | >30-fold selectivity over a panel of 50 kinases | |

| Compound 35b | TNIK | 6 nM (IC50) | "Excellent kinase selectivity" | |

| PF-794 | TNIK | 39 nM (IC50) | Selective for the TNIK family |

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and standardized biochemical assays. The following sections detail the methodologies commonly employed.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental to determining the potency of an inhibitor against its target kinase. A common method is the ADP-Glo™ Kinase Assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant TNIK enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ATP at a concentration near the Km for the kinase

-

Substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide)

-

Test compound (this compound) serially diluted

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Procedure:

-

Reaction Setup: A kinase reaction is set up in a multi-well plate. Each well contains the kinase, buffer, substrate, and a specific concentration of the test inhibitor.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.

-

Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: The luminescence data is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.

KINOMEscan™ Selectivity Profiling

For a broad assessment of selectivity, a competition binding assay like KINOMEscan™ (DiscoverX) is frequently utilized. This method assesses the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.

Objective: To determine the binding affinity of a test compound across a comprehensive panel of human kinases.

Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

Procedure:

-

Preparation: A panel of DNA-tagged kinases is prepared.

-

Competition: The test compound is incubated with the kinase panel and the immobilized ligand.

-

Capture: The kinase-ligand complexes are captured on a solid support.

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: The results are often expressed as a percentage of the control (DMSO) and can be used to determine dissociation constants (Kd) for the interactions. The data is commonly visualized in a "tree spot" diagram, where interactions are mapped onto a phylogenetic tree of the human kinome.

Visualizations

TNIK Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway.

Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.

Kinase Selectivity Assay Workflow

This diagram outlines the general workflow for assessing kinase inhibitor selectivity using a competition binding assay.

Caption: General workflow for a competition-based kinase selectivity assay.

Conclusion

This compound is a potent inhibitor of TNIK, a key kinase in the Wnt signaling pathway. While comprehensive public data on its kinome-wide selectivity is limited, the available information, contextualized with data from other TNIK inhibitors like NCB-0846 and KY-05009, provides a valuable framework for understanding the selectivity profile of this class of compounds. The experimental protocols detailed herein offer a standardized approach for researchers to further characterize this compound and other novel TNIK inhibitors. As research progresses, a more complete understanding of the selectivity of these inhibitors will be crucial for their successful development as therapeutic agents.

References

The Pivotal Role of TNIK in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator in the landscape of cancer cell biology. This serine/threonine kinase is a key component of multiple signaling pathways that govern cell proliferation, survival, migration, and stemness. Its aberrant expression and activity are strongly implicated in the pathogenesis and progression of numerous malignancies, including colorectal, lung, ovarian, and thyroid cancers. This technical guide provides an in-depth exploration of the biological functions of TNIK in cancer cells, detailing its signaling networks, the quantitative impact of its activity, and the methodologies to investigate its function. This document is intended to be a comprehensive resource for researchers and drug development professionals focused on oncology.

Introduction

TNIK, a member of the germinal center kinase (GCK) family, was initially identified through its interaction with TNF receptor-associated factor 2 (TRAF2) and NCK adaptor protein.[1] Subsequent research has illuminated its multifaceted role in cellular processes fundamental to cancer biology. A significant body of evidence now points to TNIK as a crucial downstream effector in the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[2][3] Beyond the Wnt pathway, TNIK is also involved in regulating the JNK pathway and cytoskeletal organization, further highlighting its importance in cancer cell pathobiology.[1][4] The dependence of cancer cells on TNIK for growth and survival has positioned it as a promising therapeutic target for novel anti-cancer therapies.

Signaling Pathways Involving TNIK in Cancer Cells

TNIK functions as a central node in several signaling cascades that are critical for cancer cell function. Its kinase activity and scaffolding function are integral to the transduction of signals that promote tumorigenesis.

The Wnt/β-catenin Signaling Pathway

The most well-characterized role of TNIK in cancer is its function as a positive regulator of the Wnt/β-catenin pathway. In cancer cells with mutations in Wnt pathway components like APC, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and cell fate determination. TNIK is a critical component of this nuclear complex, where it directly interacts with and phosphorylates TCF4. This phosphorylation event is essential for the transcriptional activation of Wnt target genes such as c-MYC and Cyclin D1.

JNK Signaling Pathway

TNIK is also an activator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in regulating cellular responses to stress, apoptosis, and inflammation. In some cancer contexts, the activation of JNK signaling by TNIK can contribute to cell survival. Knockdown of TNIK has been shown to block the activation of both JNK1 and JNK2.

Cytoskeletal Organization and Cell Migration

TNIK plays a role in regulating the actin cytoskeleton, which is crucial for cell motility, invasion, and metastasis. It has been shown to interact with Rap2, a small GTPase, to regulate the actin cytoskeleton. Depletion of TNIK can lead to a significant increase in cell spreading while inhibiting cell movement. This function is mediated, at least in part, through the RHO/ROCK2/LIMK1 signaling pathway, which controls focal adhesion turnover.

Quantitative Data on TNIK's Function in Cancer

The following tables summarize key quantitative data related to TNIK's expression in cancer and the efficacy of its inhibitors.

Table 1: TNIK Expression in Cancer Tissues

| Cancer Type | Finding | Reference |

| Papillary Thyroid Carcinoma (PTC) | Relative TNIK mRNA expression was significantly higher in PTC tissues (4.47 ± 6.16) compared to adjacent normal tissues (2.57 ± 5.83). | |

| Lung Squamous Cell Carcinoma (LSCC) | TNIK is amplified (>3 gene copies) in 35-44% of LSCC cases. | |

| Various Cancers | TNIK expression is elevated in gastric cancer, colorectal cancer, and prostate cancer. |

Table 2: Efficacy of TNIK Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 / Kd / Ki | Reference |

| NCB-0846 | - | - | IC50: 21 nM (for TNIK enzyme) | |

| NCB-0846 | HCT116 | Colorectal Cancer | - | |

| NCB-0846 | LK2 | Lung Squamous Cell Carcinoma | EC50: 230 nM | |

| NCB-0846 | NCI-H157 | Lung Squamous Cell Carcinoma | EC50: 870 nM | |

| Mebendazole | - | - | Kd: ~1 µM | |

| Dovitinib | IM-9 | Multiple Myeloma | Ki: 13 nM | |

| PD407824 | - | - | IC50: 0.7 nM |

Table 3: Effects of TNIK Knockdown on Cancer Cell Phenotypes

| Cancer Type | Cell Line(s) | Effect of Knockdown | Quantitative Change | Reference |

| Lung Adenocarcinoma (LUAD) | A549, PC-9 | Inhibition of cell growth and movement | p < 0.01 | |

| Lung Adenocarcinoma (LUAD) | A549, PC-9 | Increased cell spreading | p < 0.0001 | |

| Lung Squamous Cell Carcinoma (LSCC) | LK2, NCI-H520, SW900 | Reduction in clonogenic growth | 60-80% reduction | |

| Colorectal Cancer | RKO, HCT116 | Reduced migration and invasion | p < 0.05 to p < 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of TNIK's function. Below are protocols for key experiments.

In Vitro TNIK Kinase Assay

This assay measures the kinase activity of TNIK by quantifying the amount of ADP produced.

Materials:

-

Recombinant human TNIK (e.g., from Sigma-Aldrich, SRP5305)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 25 mM MnCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like RLGRDKYKTLRQIRQ)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or radioactive [γ-³³P]-ATP

-

96-well plates

-

Plate reader for luminescence or scintillation counter

Procedure (using ADP-Glo™):

-

Prepare the TNIK Kinase Buffer.

-

Prepare the substrate and ATP mix in the kinase buffer. A typical ATP concentration is 10-25 µM.

-

Add 2 µl of the test compound (inhibitor) or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 2 µl of TNIK enzyme solution to each well.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Record luminescence using a plate reader.

Co-Immunoprecipitation (Co-IP) of TNIK and TCF4

This protocol is used to demonstrate the physical interaction between TNIK and TCF4 in cancer cells.

Materials:

-

Cancer cell line expressing TNIK and TCF4 (e.g., HCT116, DLD-1)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Anti-TNIK antibody

-

Anti-TCF4 antibody

-

Control IgG antibody

-

Protein A/G agarose beads

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to ~80-90% confluency.

-

Lyse the cells with ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with the primary antibody (anti-TNIK, anti-TCF4, or control IgG) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., blot with anti-TCF4 after IP with anti-TNIK).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of TNIK inhibition on cancer cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

TNIK inhibitor (e.g., NCB-0846)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the TNIK inhibitor or vehicle control.

-

Incubate for the desired period (e.g., 48-72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Conclusion

TNIK is a multifaceted kinase that plays a significant role in the initiation and progression of various cancers. Its central function in the Wnt/β-catenin pathway, along with its involvement in JNK signaling and cytoskeletal regulation, makes it a compelling target for therapeutic intervention. The development of potent and specific small molecule inhibitors of TNIK, such as NCB-0846, has shown promise in preclinical studies, effectively suppressing cancer cell growth and stemness. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the biology of TNIK and to advance the development of novel cancer therapies targeting this critical kinase. Future research should continue to explore the intricate mechanisms of TNIK regulation and its diverse roles in different cancer contexts to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Tnik-IN-4: A Technical Guide to a Novel TNIK Inhibitor

This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of Tnik-IN-4, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TNIK signaling pathway.

Discovery and Rationale

This compound, also identified as compound 5a , was discovered through a research effort focused on identifying novel chemical scaffolds for the inhibition of TNIK, a serine-threonine kinase implicated in the progression of colorectal cancer.[1] The rationale for targeting TNIK stems from its crucial role as a downstream activator in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers.[2][3][4][5] The discovery of this compound originated from a series of benzo[d]oxazol-2(3H)-one derivatives, which were synthesized and evaluated for their potential to inhibit TNIK.

Chemical Structure

The chemical structure of this compound (compound 5a) is provided below.

Chemical Name: 6-(4-fluorobenzoyl)-3-(piperidin-1-ylmethyl)benzo[d]oxazol-2(3H)-one Molecular Formula: C20H19FN2O3 Molecular Weight: 366.38 g/mol CAS Number: 2754266-04-9

Quantitative Biological Data

The inhibitory activity of this compound against TNIK and its anti-proliferative effects on a colorectal cancer cell line are summarized in the following table.

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| TNIK | Enzymatic Assay | IC50 | 0.61 µM | |

| HCT116 | Cell Viability | IC50 | 36.423 µM |

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of TNIK, a key component of the Wnt/β-catenin signaling pathway. In colorectal cancer cells with mutations in the APC gene, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor 4 (TCF4). TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes that drive cell proliferation and survival. By inhibiting TNIK, this compound is believed to prevent the phosphorylation of TCF4, thereby downregulating the expression of these target genes.

References

- 1. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TNIK in Colorectal Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical player in the progression of colorectal cancer (CRC). This technical guide provides an in-depth overview of the multifaceted role of TNIK, focusing on its involvement in key oncogenic signaling pathways, its impact on cancer cell proliferation and metastasis, and its potential as a promising therapeutic target. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for investigating TNIK's function, and visual representations of its signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] The majority of sporadic CRC cases, estimated at over 90%, harbor mutations in at least one gene of the Wnt signaling pathway, with the adenomatous polyposis coli (APC) gene being the most frequently mutated (>80%).[2][3] These mutations lead to the constitutive activation of the Wnt/β-catenin signaling pathway, a primary driver of colorectal carcinogenesis.[1][2] TNIK, a member of the germinal center kinase (GCK) family, has been identified as a crucial downstream effector in the Wnt signaling cascade, making it an attractive therapeutic target, especially in APC-mutated CRC where upstream interventions are ineffective. This guide delves into the molecular mechanisms of TNIK in CRC progression and the current state of therapeutic strategies targeting this kinase.

TNIK Signaling in Colorectal Cancer

TNIK is a central node in the Wnt signaling pathway. In CRC cells with APC mutations, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with T-cell factor 4 (TCF4). TNIK is a key component of this transcriptional complex. Its kinase activity is essential for the full activation of Wnt target genes. TNIK directly phosphorylates TCF4 at the conserved serine 154 residue, a modification critical for transcriptional activation. This leads to the expression of genes that promote cell proliferation, survival, and the maintenance of a cancer stem cell phenotype, such as MYC, CCND1 (Cyclin D1), and AXIN2.

Signaling Pathway Diagram

Caption: TNIK in the canonical Wnt signaling pathway in colorectal cancer.

Quantitative Data on TNIK in Colorectal Cancer

Table 1: In Vitro Efficacy of TNIK Inhibitors in Colorectal Cancer Cell Lines

| Inhibitor | Cell Line | Assay | IC50 | Reference |

| NCB-0846 | HCT116 | Cell Viability (ATP production) | 21 nM (enzymatic) | |

| NCB-0846 | MC38 | Cell Viability | 0.38 µM | |

| NCB-0846 | CT26 | Cell Viability | 0.60 µM | |

| Mebendazole | MC38 | Cell Viability | 2.84 µM | |

| Mebendazole | CT26 | Cell Viability | 4.29 µM | |

| 35b | HCT116 | Cell Viability | 2.11 µM | |

| 35b | HCT116 | Kinase Assay | 6 nM | |

| TNIK-IN-3 | HCT116 | Cell Viability | 4.26 µM | |

| TNIK-IN-3 | DLD-1 | Cell Viability | 8.00 µM | |

| TNIK-IN-3 | - | Kinase Assay | 0.026 µM |

Table 2: In Vivo Efficacy of TNIK Inhibition in Colorectal Cancer Xenograft Models

| Inhibitor/Method | Xenograft Model | Treatment Details | Outcome | Reference |

| siRNA targeting TNIK | Colorectal cancer cells s.c. in immunodeficient mice | Injection of siRNA | Inhibition of tumor growth | |

| NCB-0846 | HCT116 cells s.c. in BALB/c-nu/nu mice | Orally administrable | Suppression of tumor growth | |

| NCB-0846 | Patient-derived CRC xenografts | Orally administrable | Significant growth suppression | |

| NCB-0846 | Apcmin/+ mice | Oral administration for 35 days | Suppression of Wnt-driven intestinal tumorigenesis | |

| 35b | HCT116 xenograft model | 50 mg/kg p.o. twice daily | Tumor growth suppression | |

| OBD9 | HCT116 xenograft model | 30 mg/kg and 60 mg/kg every other day for 15 days | Suppression of tumor growth |

Table 3: Prognostic Significance of TNIK Expression in Colorectal Cancer Patients

| Patient Cohort | Stage | Finding | p-value | Reference |

| 220 CRC patients | Stage II | High TNIK expression correlated with worse relapse-free survival. | p = 0.028 | |

| 220 CRC patients | Stage III | High TNIK expression correlated with worse relapse-free survival. | p = 0.006 | |

| - | Stage III | High TNIK expression was a significant independent risk factor for distant recurrence in multivariate analysis. | - |

Experimental Protocols

Immunohistochemistry (IHC) for TNIK Expression

This protocol describes the detection of TNIK protein in formalin-fixed, paraffin-embedded (FFPE) CRC tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking and Staining:

-

Wash slides with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with primary antibody against TNIK (e.g., mouse monoclonal antibody) overnight at 4°C.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Wash with PBS (3 x 5 minutes).

-

-

Detection and Counterstaining:

-

Develop with 3,3'-diaminobenzidine (DAB) substrate until a brown precipitate is visible.

-

Wash with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Co-Immunoprecipitation (Co-IP) of TNIK and TCF4

This protocol details the procedure to demonstrate the interaction between TNIK and TCF4 in CRC cell lines.

-

Cell Lysis:

-

Harvest cultured CRC cells (e.g., DLD1, HCT-116).

-

Wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against TCF4 or TNIK (or control IgG) overnight at 4°C on a rotator.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with primary antibodies against TNIK and TCF4.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of TNIK inhibitors on the viability of CRC cells.

-

Cell Seeding:

-

Seed CRC cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the TNIK inhibitor or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vivo Xenograft Model

This protocol outlines the establishment of a CRC xenograft model to evaluate the in vivo efficacy of TNIK inhibitors.

-

Cell Preparation and Injection:

-

Harvest CRC cells (e.g., HCT116) and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject 1 x 106 to 5 x 106 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the TNIK inhibitor (e.g., by oral gavage) or vehicle control according to the desired schedule and dosage.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blotting).

-

Chromatin Immunoprecipitation (ChIP) for TNIK Occupancy

This protocol is for determining the binding of TNIK to the promoters of Wnt target genes.

-

Cross-linking and Cell Lysis:

-

Cross-link proteins to DNA in CRC cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

-

Chromatin Shearing:

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against TNIK (or control IgG) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter regions of Wnt target genes (e.g., AXIN2, MYC).

-

Quantify the enrichment of the target DNA in the TNIK immunoprecipitated sample relative to the IgG control.

-

Experimental and Logical Relationship Diagrams

Experimental Workflow for TNIK Inhibitor Screening

Caption: A typical workflow for the discovery and validation of TNIK inhibitors.

Logical Relationship of TNIK to CRC Progression

Caption: The central role of TNIK in driving key aspects of CRC progression.

Conclusion and Future Directions

TNIK stands as a compelling therapeutic target in colorectal cancer, particularly in the context of APC-mutated tumors that are reliant on the Wnt/β-catenin signaling pathway. The development of small molecule inhibitors against TNIK has shown promising preclinical efficacy in suppressing tumor growth and targeting cancer stem cells. Future research should focus on developing more selective TNIK inhibitors to minimize off-target effects and on conducting clinical trials to evaluate their safety and efficacy in CRC patients. Furthermore, exploring the role of TNIK in mediating resistance to existing therapies could open new avenues for combination treatment strategies. The detailed methodologies and data presented in this guide aim to equip researchers with the necessary tools and knowledge to further unravel the complexities of TNIK in colorectal cancer and to accelerate the development of novel therapeutics.

References

Tnik-IN-4: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to TNIK and Tnik-IN-4

TNIK is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, including the Wnt/β-catenin signaling pathway, cytoskeleton organization, and immune activation.[1] Its dysregulation has been implicated in the pathogenesis of various diseases, most notably in oncology and fibrotic disorders. This compound (INS018_055/Rentosertib) is a first-in-class, orally available small molecule inhibitor of TNIK, discovered and designed using generative artificial intelligence. It has shown significant promise in preclinical models and has advanced to Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).

Mechanism of Action

This compound exerts its therapeutic effects primarily through the competitive inhibition of the TNIK kinase domain. This inhibition disrupts downstream signaling cascades, most notably the canonical Wnt signaling pathway. In this pathway, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, and its kinase activity is essential for the transcriptional activation of Wnt target genes that promote cell proliferation and survival. By inhibiting TNIK, this compound effectively blocks this process, leading to the suppression of cancer cell growth and fibrotic processes.

Signaling Pathway Diagram

References

- 1. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. AI Breakthrough in Drug Development: Rentosertib Enters Phase 2a for IPF [gmdpacademy.org]

Tnik-IN-4 and its Role in Cell Proliferation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Tnik-IN-4, a representative small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in the regulation of cell proliferation. This document details the mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the core biological pathways and experimental procedures.

Introduction: TNIK as a Therapeutic Target

TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has been identified as a crucial regulator of cell proliferation, particularly in the context of oncogenesis.[1] TNIK is a key downstream effector in the canonical Wnt signaling pathway, a fundamental cellular cascade that, when dysregulated, is a major driver of various cancers, including colorectal and lung cancer.[2][3] Small molecule inhibitors of TNIK, such as the representative compound this compound, are under active investigation as targeted therapeutic agents designed to disrupt this oncogenic signaling and curb uncontrolled cell growth.

Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway

The canonical Wnt signaling pathway is tightly regulated to control cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a multi-protein "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its cell surface receptors, Frizzled and LRP5/6, leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.

Once in the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then drives the expression of a suite of target genes, including the proto-oncogene MYC and CCND1 (which encodes Cyclin D1), that are critical for cell cycle progression and proliferation.[2][4]

TNIK is an essential component of this nuclear complex. It is recruited to the promoters of Wnt target genes, where it directly phosphorylates TCF4. This phosphorylation event is a critical step for the activation of TCF4-mediated transcription. This compound and other TNIK inhibitors exert their anti-proliferative effects by competitively binding to the ATP-binding site within the kinase domain of TNIK. This action prevents the phosphorylation of TCF4, thereby blocking the transcription of Wnt target genes and ultimately leading to a reduction in cell proliferation and, in many cancer cells, the induction of apoptosis.

Quantitative Data: Efficacy of TNIK Inhibition

The anti-proliferative activity of TNIK inhibitors has been quantified in numerous preclinical studies. The data presented below is for NCB-0846, a well-studied TNIK inhibitor that serves as a representative model for the activity of this compound.

Table 1: In Vitro Efficacy of NCB-0846

This table summarizes the half-maximal inhibitory concentrations (IC50) and other measures of efficacy for NCB-0846 in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Efficacy Metric | Reference |

| HCT116 | Colorectal Cancer | 2D Cell Viability | IC50: 0.403 µM | |

| HCT116 | Colorectal Cancer | Soft Agar Colony Formation | ~20-fold more potent than in 2D culture | |

| DLD-1 | Colorectal Cancer | Sphere Formation Assay | Significant reduction at 1 µM | |

| LK2 | Lung Squamous Cell Carcinoma | MTS Cell Viability | IC50: ~0.2 µM | |

| NCI-H520 | Lung Squamous Cell Carcinoma | MTS Cell Viability | IC50: ~0.3 µM | |

| SW900 | Lung Squamous Cell Carcinoma | MTS Cell Viability | IC50: ~0.4 µM | |

| TPC-1 | Papillary Thyroid Carcinoma | Cell Viability | IC50: ~0.3 µM | |

| KTC-1 | Papillary Thyroid Carcinoma | Cell Viability | IC50: ~0.4 µM |

Table 2: In Vivo Efficacy of NCB-0846 in Xenograft Models

This table outlines the results of in vivo studies using NCB-0846 in mouse xenograft models of human cancers.

| Cell Line Xenograft | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |

| HCT116 | Colorectal Cancer | Nude Mice | 80 mg/kg, oral, twice daily for 14 days | Significant suppression of tumor growth | |

| BCPAP | Papillary Thyroid Carcinoma | Nude Mice | 50 mg/kg, oral, once daily (5 days on/2 off) | Marked inhibition of tumor growth | |

| LK2 | Lung Squamous Cell Carcinoma | Nude Mice | Not Specified | Inhibition of tumor growth and increased necrosis when combined with radiotherapy | |

| Patient-Derived Xenograft (PDX-1) | Lung Squamous Cell Carcinoma | Nude Mice | Not Specified | Suppression of tumor cell proliferation | |

| Patient-Derived Xenograft (PDX-2) | Lung Squamous Cell Carcinoma | Nude Mice | Not Specified | Induction of apoptosis in tumor cells |

Detailed Experimental Protocols

This section provides standardized protocols for key assays used to characterize the activity of TNIK inhibitors like this compound.

In Vitro TNIK Kinase Assay (ADP-Glo™)

This luminescent assay quantifies the enzymatic activity of TNIK by measuring the amount of ADP produced.

Materials:

-

Recombinant active TNIK enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

TNIK substrate (e.g., Myelin Basic Protein)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 96-well plate, add the TNIK enzyme, substrate, and either this compound dilution or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding ATP to a final concentration of 25 µM.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and deplete excess ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence. The signal intensity is directly proportional to TNIK activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying the level of intracellular ATP.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

White, opaque 96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Lyse the cells by mixing on an orbital shaker for 2 minutes.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Soft-Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

Agar

-

6-well plates

-

This compound

Procedure:

-

Create a base layer of 0.5% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Resuspend a low number of cells (e.g., 1.5 x 10⁴) in complete medium containing 0.33% agar.

-

Layer the cell-agar suspension on top of the base layer.

-

After the top layer solidifies, add complete medium containing various concentrations of this compound or vehicle control.

-

Incubate for 14-21 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.

-

Stain the resulting colonies with crystal violet.

-

Count the number of colonies in each well to assess the effect of this compound on anchorage-independent growth.

In Vivo Tumor Xenograft Study

This protocol describes how to assess the anti-tumor activity of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Target cancer cell line

-

Matrigel

-

This compound formulated for oral administration

-

Calipers

Procedure:

-

Inject a suspension of cancer cells (e.g., 5 x 10⁶ HCT116 cells) in a 1:1 mixture with Matrigel subcutaneously into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

-

Randomize the mice into a vehicle control group and one or more this compound treatment groups.

-

Administer this compound or vehicle daily via oral gavage at the predetermined dose(s).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice throughout the study as a measure of general toxicity.

-

Compare the tumor growth curves and final tumor weights between the groups to evaluate the in vivo efficacy of this compound.

Mandatory Visualizations

Wnt/β-Catenin Signaling Pathway

The following diagram illustrates the key components of the canonical Wnt signaling pathway and highlights the inhibitory role of this compound.

Caption: The canonical Wnt signaling pathway and the site of this compound inhibition.

Experimental Workflow for TNIK Inhibitor Development

This diagram provides a high-level overview of the drug discovery and development process for a TNIK inhibitor.

References

Methodological & Application

Application Notes and Protocols for Tnik-IN-4 in a Mouse Model of Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Tnik-IN-4, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in preclinical mouse models of colorectal cancer (CRC). Due to the limited public data on this compound, this document leverages detailed protocols and data from the well-characterized TNIK inhibitor, NCB-0846, as a surrogate to establish a robust experimental framework. TNIK is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers, making it a compelling therapeutic target.[1][2][3][4][5] This document outlines protocols for both xenograft and genetically engineered mouse models of CRC, including detailed methodologies for tumor induction, inhibitor administration, and efficacy evaluation. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to TNIK and this compound

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway. In colorectal cancer, mutations in genes such as APC lead to the accumulation of β-catenin, which then translocates to the nucleus and complexes with T-cell factor 4 (TCF4) to drive the transcription of genes promoting cell proliferation and survival. TNIK is an essential component of this transcriptional complex, where it phosphorylates TCF4, a step necessary for the full activation of Wnt target genes. Inhibition of TNIK, therefore, presents a promising strategy to block Wnt signaling downstream of APC and β-catenin, offering a potential therapeutic avenue for a broad range of colorectal cancers.

This compound is a potent TNIK inhibitor with a reported IC50 of 0.61 μM. While specific in vivo data for this compound is not widely available, its inhibitory activity against the HCT116 colorectal cancer cell line suggests its potential as a research tool and therapeutic lead. This document will use the extensive preclinical data from another potent and orally available TNIK inhibitor, NCB-0846, to provide detailed experimental protocols that can be adapted for this compound.

Signaling Pathway

The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway and its inhibition by a TNIK inhibitor.

References

Application Notes and Protocols for In Vivo Studies with TNIK-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and NCK-interacting kinase (TNIK) has emerged as a promising therapeutic target for a range of diseases, including idiopathic pulmonary fibrosis (IPF) and colorectal cancer. Small-molecule inhibitors of TNIK, such as INS018_055 and 35b, have shown significant efficacy in preclinical in vivo models. These application notes provide detailed protocols for the in vivo administration of TNIK inhibitors, specifically focusing on a bleomycin-induced pulmonary fibrosis model and a colorectal cancer xenograft model. The information presented is intended to guide researchers in designing and executing their own in vivo studies to evaluate the therapeutic potential of TNIK inhibitors.

Introduction

Quantitative Data Summary

The following tables summarize the in vivo dosage and pharmacokinetic data for two exemplary TNIK inhibitors, INS018_055 and 35b.

Table 1: In Vivo Dosage of TNIK Inhibitors

| Compound | Indication | Animal Model | Route of Administration | Dosage | Frequency | Reference |

| INS018_055 | Idiopathic Pulmonary Fibrosis | C57BL/6 Mice | Oral (gavage) | 3, 10, or 30 mg/kg | Twice Daily (BID) | |

| INS018_055 | Idiopathic Pulmonary Fibrosis | Rats | Inhalation | 0.1, 0.3, 1, or 6 mg/mL | Once Daily (QD) | |

| 35b | Colorectal Cancer | HCT116 Xenograft (Mice) | Oral (p.o.) | 50 mg/kg | Twice Daily |

Table 2: Pharmacokinetic Profile of TNIK Inhibitors

| Compound | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (F%) | Reference |

| INS018_055 | Mice | Oral | 30 mg/kg | 1010 | 0.25 | 44% | |

| INS018_055 | Dogs | Oral | 10 mg/kg | 536 | 0.708 | 22% | |

| 35b | Mice | Oral | 50 mg/kg | - | - | 84.64% |

Signaling Pathways

TNIK inhibitors exert their effects by modulating multiple signaling pathways implicated in fibrosis and cancer. The primary mechanism involves the inhibition of the Wnt/β-catenin pathway. However, studies have shown that TNIK inhibition also impacts TGF-β, Yap/Taz, and NFκB signaling cascades.

Caption: Signaling pathways modulated by TNIK inhibitors.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using bleomycin, a widely used method to model IPF.

Materials:

-

Bleomycin sulfate (lyophilized)

-

Sterile saline (0.9% NaCl)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical platform and instruments for intratracheal instillation

-

TNIK inhibitor (e.g., INS018_055)

-

Vehicle control

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Bleomycin Preparation: Reconstitute lyophilized bleomycin sulfate in sterile saline to the desired concentration (e.g., 1.5 U/kg body weight in 50 µL saline). Prepare fresh on the day of use.

-

Anesthesia: Anesthetize the mice using a standard protocol.

-

Intratracheal Instillation:

-

Place the anesthetized mouse in a supine position on a surgical platform.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully insert a 24-gauge catheter or needle into the trachea.

-

Instill 50 µL of the bleomycin solution directly into the lungs.

-

Suture the incision and allow the mouse to recover.

-

-

TNIK Inhibitor Administration:

-

Begin administration of the TNIK inhibitor (or vehicle) at a predetermined time point post-bleomycin instillation (e.g., day 7).

-

For oral administration of INS018_055, prepare a suspension in a suitable vehicle and administer by gavage at the desired dose (e.g., 3, 10, or 30 mg/kg, BID).

-

-

Monitoring and Euthanasia: Monitor the mice daily for signs of distress. Euthanize the mice at a specified endpoint (e.g., day 21 or 28 post-bleomycin) for tissue collection and analysis.

-

Endpoint Analysis:

-

Histology: Perfuse and fix the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and scoring (e.g., Ashcroft score).

-

Biochemical Analysis: Homogenize lung tissue to measure collagen content (e.g., Sircol assay) or levels of pro-fibrotic markers.

-

Bronchoalveolar Lavage (BAL): Perform BAL to analyze inflammatory cell influx and cytokine levels.

-

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Colorectal Cancer Xenograft Model in Mice

This protocol details the establishment of a subcutaneous colorectal cancer xenograft model and subsequent treatment with a TNIK inhibitor.

Materials:

-

HCT116 colorectal cancer cells

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Immunocompromised mice (e.g., nude or SCID)

-

TNIK inhibitor (e.g., 35b)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture HCT116 cells under standard conditions.

-

Cell Preparation for Injection:

-

Harvest cells when they reach 70-80% confluency.

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.

-

(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

TNIK Inhibitor Administration:

-

Prepare the TNIK inhibitor (e.g., 35b) in a suitable vehicle.

-

Administer the inhibitor orally at the specified dose (e.g., 50 mg/kg, twice daily).

-

-

Euthanasia and Tissue Collection:

-

Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).

-

Caption: Experimental workflow for a colorectal cancer xenograft model.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of TNIK inhibitors. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of these compounds in preclinical models of fibrosis and cancer. The successful application of these protocols will contribute to a better understanding of TNIK's role in disease and accelerate the development of novel therapies targeting this kinase.

References

- 1. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

preparing Tnik-IN-4 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNIK-IN-4 is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the progression of various cancers, particularly colorectal cancer.[2][3] TNIK functions by phosphorylating T-cell factor 4 (TCF4), a key step in the transcriptional activation of Wnt target genes.[2] By inhibiting TNIK, this compound effectively suppresses the proliferation of cancer cells, such as the HCT116 colorectal cancer cell line. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds.

| Compound | Target | IC50 (in vitro) | Cell Line IC50 | Solubility in DMSO |

| This compound | TNIK | 0.61 µM | 36.423 µM (HCT116) | Not publicly available; estimated to be high based on analogs. |

| TNIK-IN-2 | TNIK | 1.3337 µM | 31.26 µM (HCT116) | 125 mg/mL (334.76 mM) |

| TNIK&MAP4K4-IN-1 | TNIK, MAP4K4 | 1.29 nM (TNIK) | Not specified | 100 mg/mL (223.98 mM) |

| KY-05009 | TNIK | Kᵢ of 100 nM | Not specified | 70 mg/mL (198.63 mM) |

Signaling Pathway

TNIK is a critical downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus. There, it binds to TCF4, and TNIK is recruited to this complex. TNIK then phosphorylates TCF4, which is an essential step for the transcription of Wnt target genes that drive cell proliferation. This compound inhibits the kinase activity of TNIK, thereby blocking this phosphorylation event and subsequent gene transcription.

References

Assessing the Efficacy of TNIK Inhibitors in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology. A serine/threonine kinase, TNIK is a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colorectal and lung cancer.[1][2] TNIK functions by phosphorylating T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of genes promoting cancer cell proliferation and survival.[3][4][5] Inhibition of TNIK presents a promising strategy to suppress tumor growth, particularly in cancers dependent on aberrant Wnt signaling.